Estradiol dipropionate

概要

説明

ジプロピオン酸エストラジオール: は、ホルモン療法で使用される合成エストロゲン化合物です。これは、ヒトの体内に自然に存在するホルモンであるエストラジオールのエステルです。ジプロピオン酸エストラジオールは、閉経症状、エストロゲンレベルの低下、および特定の婦人科疾患の治療における役割で知られています。 また、トランスジェンダー女性の女性化ホルモン療法や、男性の前立腺癌の治療にも使用されてきました .

準備方法

合成経路と反応条件: ジプロピオン酸エストラジオールは、エストラジオールとプロピオン酸のエステル化によって合成されます。反応は通常、硫酸などの酸触媒を使用して、エステル化プロセスを促進します。 反応は、目的のエステル生成物を確実に生成するために、制御された温度と圧力条件下で行われます .

工業的生産方法: 工業的な設定では、ジプロピオン酸エストラジオールの生産には、大規模なエステル化プロセスが含まれます。反応条件は、収率と純度を最大限に引き出すように最適化されます。 最終製品は、再結晶やクロマトグラフィーなどのさまざまな技術によって精製され、医薬品として適したことが保証されます .

化学反応の分析

反応の種類: ジプロピオン酸エストラジオールは、加水分解、酸化、還元など、いくつかの種類の化学反応を起こします。エステル結合の加水分解により、エストラジオールとプロピオン酸が生成されます。 酸化反応は、エストラジオールのさまざまな酸化誘導体の生成につながる可能性があります .

一般的な試薬と条件:

加水分解: 酸性または塩基性条件、水は試薬として。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

還元: 水素化リチウムアルミニウムなどの還元剤.

生成される主な生成物:

加水分解: エストラジオールとプロピオン酸。

酸化: エストラジオールの酸化誘導体。

還元: エストラジオールの還元型.

科学研究の応用

ジプロピオン酸エストラジオールは、さまざまな科学研究に応用されています。

化学: エステル化反応と加水分解反応のモデル化合物として使用されます。

生物学: 細胞プロセスと遺伝子発現への影響について調査されています。

医学: ホルモン補充療法、閉経症状の治療、特定のがんの管理に役立ちます。

科学的研究の応用

Estradiol dipropionate is an estrogen medication with a variety of applications, including hormone therapy, treatment of gynecological disorders, and palliative treatment for prostate cancer . It has also been used in feminizing hormone therapy for transgender women . Although widely used in the past, many formulations of this compound have been discontinued .

Medical Applications

Hormone Therapy this compound is used in hormone therapy to treat menopausal symptoms like hot flashes and vaginal atrophy, as well as hypoestrogenism and delayed puberty caused by hypogonadism in women . Dosage for menopausal symptoms typically involves 1 to 5 mg via intramuscular injection once or twice a week initially, followed by a maintenance dose of 1 to 2.5 mg every 10 to 14 days . For hypoestrogenism and delayed puberty, the dosage is generally 2.5 to 5 mg once per week .

Feminizing Hormone Therapy this compound is also used in feminizing hormone therapy for transgender women . Dosages range from 2 to 10 mg once per week or 5 to 20 mg once every two weeks .

Gynecological Disorders This medication is used in treating gynecological disorders such as menstrual disorders, dysfunctional uterine bleeding, and breast engorgement .

Prostate Cancer this compound is used as a high-dose estrogen therapy for the palliative treatment of prostate cancer in men . The typical dosage is 5 mg once per week .

Scientific Research Applications

This compound is used in scientific research to study various biological mechanisms and hormonal effects .

Glucose Uptake this compound (EDP) promotes glucose uptake in L6 skeletal muscle cells, as shown in a study, where it was confirmed that EDP increased glucose uptake in both normal and insulin-resistant models . The mechanism involves accelerating GLUT4 expression and activating AMPK and PKC phosphorylation .

作用機序

ジプロピオン酸エストラジオールは、エストラジオールなどのエストロゲンの生体標的であるエストロゲン受容体のアゴニストとして作用します。投与後、エストラジオールに加水分解され、次にさまざまな組織のエストロゲン受容体に結合します。 この結合は、エストロゲン応答性遺伝子の転写を活性化し、生殖機能の調節や骨密度の維持など、エストロゲンに関連する生理学的効果をもたらします .

類似化合物との比較

類似化合物:

- バレレートエストラジオール

- ベンゾエートエストラジオール

- エチニルエストラジオール

- ジエチルスチルベストロール

比較: ジプロピオン酸エストラジオールは、他のエストラジオールエステルと比較して、その持続的な作用が特徴です。作用時間が長く、ホルモン療法における投与頻度を減らすことができます。 エチニルエストラジオールやジエチルスチルベストロールなどの合成エストロゲンと比較して、ジプロピオン酸エストラジオールは、より自然で生体同等とみなされており、副作用が少なく、患者の耐容性が優れています .

生物活性

Estradiol dipropionate (EDP) is an estrogenic compound widely utilized in clinical settings, particularly for hormone replacement therapy and treatment of various hormonal deficiencies. This article explores the biological activity of EDP, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.

Overview of this compound

This compound is a synthetic ester of estradiol, functioning as a prodrug that releases estradiol in the body. It is an agonist of estrogen receptors (ER), primarily ERα and ERβ, which mediate its physiological effects. EDP was first patented in 1937 and has been used since 1940 for various medical indications, including menopausal symptom management and hormone therapy for transgender individuals .

Pharmacodynamics

EDP exerts its biological effects by binding to estrogen receptors, leading to the regulation of gene transcription involved in reproductive functions. The compound demonstrates a higher molecular weight than estradiol due to its propionate esters, which also contribute to its prolonged action compared to other esters like estradiol benzoate .

- Estrogen Receptor Activation : EDP binds to ERα and ERβ, initiating a cascade of intracellular signaling that influences gene expression related to reproductive health.

- G Protein-Coupled Estrogen Receptor (GPER) : EDP also interacts with GPER, which mediates rapid non-genomic effects .

Pharmacokinetics

EDP is administered via intramuscular injection, with typical dosages ranging from 1 to 5 mg weekly or biweekly depending on the indication. The pharmacokinetic profile indicates that a single injection leads to peak estradiol levels within 1.5 days, with a duration of action lasting approximately 5 to 8 days .

Key Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | High due to esterification |

| Peak Estradiol Levels | ~215 pg/mL after 50 μg/kg |

| Duration of Action | 5 to 8 days |

Clinical Applications

EDP is utilized in various clinical scenarios:

- Menopausal Symptoms : Effective in alleviating hot flashes and vaginal atrophy. Studies indicate that EDP may provide superior relief compared to other parenteral estrogens .

- Hypoestrogenism : Used in treating conditions like delayed puberty and hypogonadism.

- Transgender Hormone Therapy : Administered as part of feminizing hormone therapy.

- Prostate Cancer Treatment : High-dose estrogen therapy using EDP has shown efficacy in palliative care settings for prostate cancer patients .

Case Studies and Research Findings

-

Comparison with Estradiol Benzoate :

A study published in The Journal of Clinical Endocrinology & Metabolism highlighted that EDP demonstrated superior effectiveness over estradiol benzoate in managing menopausal symptoms, allowing for less frequent dosing while maintaining symptom relief . -

Effects on Uterine Tissue :

Research indicated that EDP significantly influenced glycogen content in uterine tissues, showcasing its role in reproductive health and hormonal balance . -

Estrus Synchronization in Sows :

A study involving sows showed that EDP effectively synchronized estrus when combined with prostaglandin analogs (PGF2α), indicating its utility beyond human medicine into veterinary applications .

Side Effects and Considerations

While EDP is generally well-tolerated, potential side effects include:

- Breast tenderness

- Nausea

- Headaches

- Fluid retention

These side effects necessitate careful monitoring during treatment .

特性

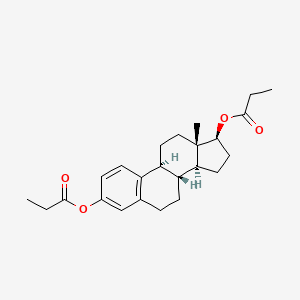

IUPAC Name |

[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYNMYZKRGDFK-RUFWAXPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023000 | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-38-2 | |

| Record name | Estradiol, dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol dipropionate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。